molecular formula C16H12F2N4O3 B2685962 4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-33-9

4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B2685962
CAS RN: 861206-33-9
M. Wt: 346.294
InChI Key: BUZKQBDXWSEHCV-UHFFFAOYSA-N
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Description

The compound “4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one” is a chemical substance with the molecular formula C16H12F2N4O3 . It has a molecular weight of 346.294 . This product is intended for research use only and is not suitable for human or veterinary use .


Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not available in the search results. For detailed synthesis information, it is recommended to refer to specialized chemical databases or literature .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. The reactivity of this compound would depend on its molecular structure, particularly the presence and position of functional groups .

Scientific Research Applications

Synthesis and Characterization

  • Triazole derivatives have been synthesized and characterized through various methods, including X-ray characterization, spectroscopic methods (FT-IR, NMR, UV), and DFT calculations. These methods aim to understand the molecular structure, bonding interactions, and electronic properties of the compounds. For instance, the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives revealed self-assembled dimers forming symmetrically equivalent bonding interactions, which were analyzed using Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

Physicochemical Properties

  • The physicochemical properties, such as acidity, lipophilicity, and antioxidant activities, of triazole derivatives have been explored. For example, novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives were synthesized and their acidic properties were investigated through potentiometric titration in various solvents. Additionally, their antioxidant activities were screened, providing insights into their potential biological applications (Yüksek et al., 2008).

Nonlinear Optical (NLO) Materials

  • Certain triazole derivatives have been identified as potential organic materials for non-linear optical (NLO) applications. DFT studies, including electronic property calculations and hyperpolarizability analyses, suggest these compounds exhibit significant NLO responses, which are essential for developing various NLO devices (Manikandan et al., 2019).

Antimicrobial Activities

  • The antimicrobial activities of some new 1,2,4-triazole derivatives were investigated, with certain compounds showing good or moderate activity against test microorganisms. This suggests potential applications of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Thermal Stability and Decomposition

  • Research on the thermal stability and decomposition of triazole derivatives has provided valuable information for their use in materials science, particularly in areas requiring high thermal resistance. The study of 1,3,4-dioxazole derivatives, for instance, offers insights into the decomposition mechanisms at elevated temperatures, which is crucial for designing materials with specific thermal properties (Nohira et al., 1967).

Future Directions

The future directions for research involving this compound are not specified in the search results. The potential applications and research directions would depend on the properties and activities of the compound .

properties

IUPAC Name

4-(2,6-difluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4O3/c1-10-19-20(9-11-5-7-12(8-6-11)22(24)25)16(23)21(10)15-13(17)3-2-4-14(15)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZKQBDXWSEHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

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